molecular formula C23H17NO2 B12123331 Naphthalen-1-yl diphenylcarbamate

Naphthalen-1-yl diphenylcarbamate

Cat. No.: B12123331
M. Wt: 339.4 g/mol
InChI Key: JEDBJEJNRGSCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-1-yl diphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a naphthalene ring attached to a diphenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl diphenylcarbamate typically involves the reaction of naphthalen-1-ylamine with diphenyl carbonate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl diphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include this compound oxide, naphthalen-1-ylamine, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Naphthalen-1-yl diphenylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl diphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and processes within the cell.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl phenylcarbamate
  • Naphthalen-1-yl methylcarbamate
  • Naphthalen-1-yl ethylcarbamate

Uniqueness

Naphthalen-1-yl diphenylcarbamate is unique due to the presence of two phenyl groups attached to the carbamate moiety. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C23H17NO2

Molecular Weight

339.4 g/mol

IUPAC Name

naphthalen-1-yl N,N-diphenylcarbamate

InChI

InChI=1S/C23H17NO2/c25-23(26-22-17-9-11-18-10-7-8-16-21(18)22)24(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h1-17H

InChI Key

JEDBJEJNRGSCFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.